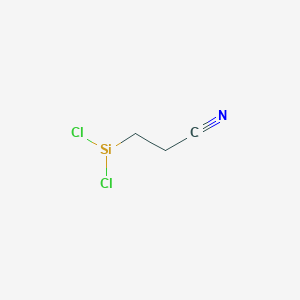amino]propanamide](/img/structure/B229403.png)
N-(3,5-dimethoxyphenyl)-3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,5-dimethoxyphenyl)-3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]propanamide, also known as DOM, is a psychoactive drug that belongs to the phenethylamine family. It was first synthesized by Alexander Shulgin in 1963 and has been used in scientific research to study the effects of hallucinogens on the brain.
作用机制
N-(3,5-dimethoxyphenyl)-3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]propanamide acts as a partial agonist at the serotonin 5-HT2A receptor, which is thought to be responsible for its hallucinogenic effects. It also has affinity for other serotonin receptors, as well as dopamine and norepinephrine receptors. The exact mechanism of action of N-(3,5-dimethoxyphenyl)-3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]propanamide is not fully understood, but it is thought to involve the modulation of neurotransmitter release and the activation of intracellular signaling pathways.
Biochemical and Physiological Effects
N-(3,5-dimethoxyphenyl)-3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]propanamide has been shown to induce changes in brain activity, alter perception, cognition, and mood. It has also been found to increase heart rate, blood pressure, and body temperature, as well as cause nausea, vomiting, and muscle tension. The long-term effects of N-(3,5-dimethoxyphenyl)-3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]propanamide on the brain and body are not fully understood, but it is thought to have the potential to cause lasting changes in brain function and behavior.
实验室实验的优点和局限性
The advantages of using N-(3,5-dimethoxyphenyl)-3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]propanamide in lab experiments include its high affinity for the serotonin 5-HT2A receptor, which makes it a useful tool for studying the effects of hallucinogens on the brain. However, its potential for causing adverse effects, such as changes in heart rate and blood pressure, limits its use in certain types of experiments.
未来方向
Future research on N-(3,5-dimethoxyphenyl)-3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]propanamide could focus on a number of areas, including the development of new drugs that target the serotonin 5-HT2A receptor, the investigation of the long-term effects of N-(3,5-dimethoxyphenyl)-3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]propanamide on brain function and behavior, and the exploration of its potential therapeutic uses in the treatment of psychiatric disorders. Additionally, studies could be conducted to better understand the mechanism of action of N-(3,5-dimethoxyphenyl)-3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]propanamide and its effects on neurotransmitter release and intracellular signaling pathways.
合成方法
The synthesis of N-(3,5-dimethoxyphenyl)-3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]propanamide involves several steps, including the reaction of 3,4-dimethoxyphenylacetone with nitroethane to form 1-(3,4-dimethoxyphenyl)-2-nitropropene. This compound is then reduced to 2,5-dimethoxyphenyl-2-nitropropene, which is subsequently reacted with methylamine to form N-methyl-2,5-dimethoxyphenyl-2-nitropropene. This compound is then reduced to N-methyl-2,5-dimethoxyphenyl-2-amino-propane, which is finally reacted with 3,5-dimethoxybenzoyl chloride to form N-(3,5-dimethoxyphenyl)-3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]propanamide.
科学研究应用
N-(3,5-dimethoxyphenyl)-3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]propanamide has been used in scientific research to study the effects of hallucinogens on the brain. It has been found to have a high affinity for the serotonin 5-HT2A receptor, which is thought to be responsible for the hallucinogenic effects of the drug. Studies have also shown that N-(3,5-dimethoxyphenyl)-3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]propanamide can induce changes in brain activity and alter perception, cognition, and mood.
属性
分子式 |
C22H30N2O5 |
|---|---|
分子量 |
402.5 g/mol |
IUPAC 名称 |
N-(3,5-dimethoxyphenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]propanamide |
InChI |
InChI=1S/C22H30N2O5/c1-24(10-8-16-6-7-20(28-4)21(12-16)29-5)11-9-22(25)23-17-13-18(26-2)15-19(14-17)27-3/h6-7,12-15H,8-11H2,1-5H3,(H,23,25) |
InChI 键 |
MEPNMLPHXXQASV-UHFFFAOYSA-N |
SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)CCC(=O)NC2=CC(=CC(=C2)OC)OC |
规范 SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)CCC(=O)NC2=CC(=CC(=C2)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[(Pentyloxy)methyl]-3-benzyl-3H-benzimidazol-1-ium](/img/structure/B229374.png)




![(4-Benzylpiperidin-1-yl)[1-(3-methoxybenzyl)piperidin-3-yl]methanone](/img/structure/B229394.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine](/img/structure/B229395.png)

amino]-N-(2-methoxyphenyl)propanamide](/img/structure/B229398.png)
![1-(2-Methoxyphenyl)-4-[1-(3-phenylpropyl)piperidin-4-yl]piperazine](/img/structure/B229399.png)
![1-[1-(4-Ethylbenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B229400.png)
![3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(2-nitrobenzyl)piperidine](/img/structure/B229412.png)
